1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine
CAS No.: 62178-61-4
Cat. No.: VC21165619
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62178-61-4 |
|---|---|
| Molecular Formula | C9H12N2OS |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | (2-propylpyridin-4-yl)-sulfinylmethanamine |
| Standard InChI | InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3 |
| Standard InChI Key | IMKGWDRATOZYNY-UHFFFAOYSA-N |
| SMILES | CCCC1=NC=CC(=C1)C(=S=O)N |
| Canonical SMILES | CCCC1=NC=CC(=C1)C(=S=O)N |
Introduction
Understanding the Compound
-
Chemical Structure: The name "1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine" suggests it contains:
-
A pyridine ring substituted at the 4th position with a 2-propyl group.
-
A sulfinylmethanamine functional group attached to the pyridine.
-
-
Potential Applications: Compounds with similar structures are often investigated for pharmaceutical or biochemical uses, particularly in drug design or as intermediates in organic synthesis.
Research Methodology
To gather detailed information about this compound:
-
Chemical Databases: Search in ChemSpider, PubChem, or Reaxys for structural data, physicochemical properties, and potential applications.
-
Literature Review: Use academic databases like PubMed, ScienceDirect, or SpringerLink to find studies or patents mentioning this compound.
-
Spectroscopic Data: Look for NMR, IR, and mass spectrometry data to confirm its synthesis and structure.
Hypothetical Applications
If the compound is novel or underexplored, it might be used in:
-
Medicinal Chemistry: As a lead compound for designing drugs targeting specific enzymes or receptors.
-
Catalysis: Sulfinyl-containing compounds are sometimes used as catalysts or ligands in chemical reactions.
-
Material Science: Pyridine derivatives often find applications in materials with electronic or photonic properties.
If you have access to more specific resources or databases, further investigation may yield comprehensive insights into this compound's properties and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume